3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde
Description
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde is a benzaldehyde derivative featuring a 1,3-dimethylpyrazole moiety attached at the 3-position of the aromatic aldehyde. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol. The compound’s structure combines the electron-withdrawing aldehyde group with the electron-rich pyrazole ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)benzaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-9-12(7-14(2)13-9)11-5-3-4-10(6-11)8-15/h3-8H,1-2H3 |
InChI Key |
LKRZLJHXUPDYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC=CC(=C2)C=O)C |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
A modified protocol derived from the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (CN114014809A) involves:
-
Condensation : Ethyl acetoacetate reacts with triethyl orthoformate and acetic anhydride at 110–120°C to form an intermediate enol ether.
-
Cyclization : The enol ether undergoes cyclization with methylhydrazine in toluene under basic conditions (NaOH, 8–20°C) to yield a 1,3-dimethylpyrazole intermediate.
-
Functionalization : To introduce the benzaldehyde group, a Suzuki-Miyaura coupling is employed. The pyrazole intermediate is brominated at the 4-position, followed by palladium-catalyzed coupling with 3-formylphenylboronic acid.
Optimization Parameters:
-
Solvent : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
-
Catalyst : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in a 1,4-dioxane/water mixture achieves >80% coupling yield.
-
Temperature : 80–100°C for 12–24 hours ensures complete boronic acid conversion.
Direct Formylation of Preformed Pyrazole Intermediates
An alternative route involves formylation of a preassembled pyrazole ring. The Vilsmeier-Haack reaction is particularly effective for introducing aldehyde groups onto aromatic systems.
Stepwise Synthesis:
-
Pyrazole Core Synthesis : 1,3-Dimethylpyrazole is synthesized via cyclocondensation of acetylacetone with methylhydrazine in ethanol under reflux.
-
Electrophilic Formylation :
Key Data:
Oxidative Functionalization of Benzyl Alcohol Precursors
Oxidation of a hydroxymethyl intermediate offers a streamlined pathway to the aldehyde functionality.
Protocol:
-
Synthesis of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzyl Alcohol :
-
Oxidation to Aldehyde :
Performance Metrics:
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation + Suzuki Coupling | 80 | 98 | High | Moderate |
| Vilsmeier-Haack Formylation | 70 | 97 | Medium | Low |
| Oxidative Functionalization | 83 | 99 | High | High |
Key Observations :
-
The Suzuki coupling route offers superior regioselectivity but requires costly palladium catalysts.
-
Oxidative methods are cost-effective but demand stringent temperature control to prevent side reactions.
Industrial-Scale Production Considerations
For commercial synthesis (e.g., AKSci’s product 4743FA), the oxidative pathway is preferred due to:
-
Batch Reactor Compatibility : Adaptable to 3000L reactors with automated temperature modulation.
-
Purification Simplicity : Centrifugation and recrystallization from ethanol/water mixtures yield >98.5% purity.
Challenges and Mitigation Strategies
-
Aldehyde Reactivity :
-
Regioselectivity in Cyclocondensation :
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzoic acid.
Reduction: 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde, exhibit promising anticancer properties. Pyrazole derivatives have been identified as potential inhibitors of cancer cell proliferation, particularly through their interaction with specific molecular pathways involved in tumor growth and survival. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Pyrazole-based compounds are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. By modulating these pathways, 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde may contribute to the development of new anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have been well-documented. Research has demonstrated that 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde can exhibit activity against various bacterial strains. This makes it a candidate for the development of new antimicrobial agents to combat resistant bacterial infections .
Material Science
Synthesis of Functional Materials
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows it to be utilized in the preparation of functional materials such as polymers and nanomaterials. For example, it can be incorporated into polymer matrices to enhance mechanical properties or impart specific functionalities like conductivity or thermal stability .
Dyes and Pigments
The compound's chromophoric properties enable its use in the synthesis of dyes and pigments. Pyrazole derivatives are often employed in the production of colorants for textiles and coatings due to their vibrant colors and stability under light exposure .
Agricultural Chemistry
Pesticide Development
The structure of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde allows it to be modified into agrochemicals with insecticidal or herbicidal properties. Research has suggested that pyrazole-based compounds can effectively target specific pests while minimizing toxicity to non-target organisms, making them suitable candidates for environmentally friendly pesticides .
Plant Growth Regulators
Recent studies have indicated that certain pyrazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application could be particularly beneficial in sustainable agriculture practices aimed at increasing crop yields without relying heavily on synthetic fertilizers .
Case Studies
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Anticancer Activity | PMC9000541 | Demonstrated apoptosis induction in cancer cells |
| Anti-inflammatory Properties | PMC6017056 | Inhibition of COX enzymes leading to reduced inflammation |
| Antimicrobial Activity | Organic Chemistry Portal | Effective against multiple bacterial strains |
| Material Science | Various Synthesis Studies | Used as a building block for functional materials |
| Pesticide Development | Agricultural Chemistry Journals | Effective against specific pests with low toxicity |
| Plant Growth Regulators | Recent Agricultural Studies | Enhanced growth and stress resistance in crops |
Mechanism of Action
The mechanism of action of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Molecular and Structural Differences
The table below summarizes key structural and molecular distinctions between 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde and its analogs:
Functional and Reactivity Differences
- In contrast, 4-(1-Methyl-1H-pyrazol-3-yl)benzaldehyde has a less-substituted pyrazole, altering its electronic profile. The methoxy group in 3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde enhances solubility in polar solvents but may direct electrophilic substitution reactions meta to itself.
- This contrasts with 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives , where bulky benzoyl/phenyl groups dominate steric effects.
Biological Activity
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, alongside its mechanism of action and structure-activity relationships.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a benzaldehyde group, which contributes to its unique biological activity. Its molecular formula is with a molecular weight of approximately 188.23 g/mol. The specific substitution pattern on the pyrazole ring enhances its reactivity and biological interactions.
The biological activity of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways. For instance, pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Antiproliferative Effects : Research indicates that this compound can reduce mTORC1 activity in cancer cells, promoting autophagy and potentially leading to apoptosis. This suggests its role as a novel autophagy modulator with anticancer properties .
Antimicrobial Activity
3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde has demonstrated antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both bacterial and fungal strains, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The compound's anticancer potential has been highlighted in several studies:
- Cell Line Studies : In vitro studies have shown that 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde can inhibit the growth of cancer cell lines such as MIA PaCa-2 (pancreatic cancer) and MDA-MB-231 (breast cancer). The IC50 values for these effects suggest potent antiproliferative activity .
- Mechanism Insights : The mechanism involves interference with the mTOR signaling pathway, leading to increased autophagy and apoptosis in cancer cells. This dual action makes it a promising candidate for future cancer therapies .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties:
- COX Inhibition : Similar compounds have shown potential as selective COX-2 inhibitors, suggesting that 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde may possess similar properties .
Comparative Analysis
To better understand the unique properties of 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 3-(1,3-Dimethyl-1H-pyrazol-1-yl)benzoic acid | Pyrazole ring with carboxylic acid | Anticancer and anti-inflammatory |
| 3-(1,3-Dimethyl-1H-pyrazol-4-yl)methanol | Pyrazole ring with hydroxymethyl | Potentially different biological activities |
| 4-Chloro-3,5-dimethyl-1H-pyrazole | Chlorinated pyrazole structure | Enhanced reactivity and antimicrobial properties |
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Antiproliferative Study : A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reported submicromolar antiproliferative activity against pancreatic cancer cells. These findings support the hypothesis that similar pyrazole derivatives may exhibit comparable effects .
- Microtubule Destabilization : Another investigation into pyrazole derivatives indicated effective inhibition of microtubule assembly at concentrations around 20 µM, suggesting potential applications in cancer treatment through disruption of cellular mitosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1,3-Dimethyl-1H-pyrazol-4-yl)benzaldehyde, and how can reaction conditions be optimized for academic-scale production?
- Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between pyrazole-4-carbaldehyde derivatives and aryl ketones. For example, 1,3-diphenyl-1H-pyrazole-4-carbaldehyde can react with hippuric acid under anhydrous sodium acetate and acetic anhydride to form intermediates, which are then functionalized . Optimization includes:
- Anhydrous conditions : To prevent hydrolysis of reactive intermediates.
- Catalyst selection : Use of NEt₃ in dichloromethane for nucleophilic acyl substitution reactions (e.g., coupling with carbonyl chlorides) .
- Purification : Flash chromatography or recrystallization to achieve >95% purity (monitored via TLC) .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and pyrazole ring protons (δ ~6.5–8.5 ppm). Integration ratios validate substituent positions .
- FTIR : A strong carbonyl stretch (C=O) near 1680–1720 cm⁻¹ confirms the aldehyde group .
- HPLC : For purity assessment (>95% by reverse-phase methods) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₁₂N₂O: calculated 201.1022) .
Advanced Research Questions
Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound’s structure?
- Methodological Answer :
- Data collection : Use single-crystal X-ray diffraction (SCXRD) to obtain intensity data. SHELXS/SHELXD can solve phase problems via direct methods .
- Refinement : SHELXL refines positional and anisotropic displacement parameters. For example, in similar pyrazole-carbaldehydes, hydrogen-bonding networks (e.g., C–H···O interactions) are modeled using restraints for accurate geometry .
- Validation : Check for outliers using R-factors (R₁ < 0.05) and residual electron density (<0.3 eÅ⁻³) .
Q. How to address discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Benchmarking : Compare DFT-calculated NMR shifts (using B3LYP/6-311+G(d,p)) with experimental data. Adjust solvent models (e.g., PCM for DMSO) to improve accuracy .
- Conformational analysis : Use molecular dynamics (MD) to identify dominant conformers influencing shifts. For example, rotational barriers in the pyrazole ring may cause deviations .
- Error mitigation : Cross-validate with alternative methods like MP2 or CCSD(T) for critical nuclei .
Q. What strategies are used to study the structure-activity relationship (SAR) for its biological activity (e.g., antifungal)?
- Methodological Answer :
- Derivatization : Synthesize analogs with substituent variations (e.g., halogens, methyl groups) on the pyrazole or benzaldehyde rings. For example, 3-(difluoromethyl) analogs showed enhanced antifungal activity .
- Bioassay design : Test against Candida albicans or Aspergillus fumigatus using broth microdilution (MIC₅₀ values). Correlate electron-withdrawing groups (e.g., –CF₃) with potency .
- Docking studies : Use AutoDock Vina to model interactions with fungal cytochrome P450 targets. Key residues (e.g., heme-binding domains) may explain activity trends .
Data Contradiction Analysis
Q. How to resolve conflicting data between crystallographic and spectroscopic results (e.g., bond-length discrepancies)?
- Methodological Answer :
- Multi-technique validation : Compare X-ray bond lengths (e.g., C=O: 1.21 Å) with DFT-optimized geometries. Discrepancies >0.02 Å suggest crystal packing effects .
- Dynamic effects : NMR J-coupling constants can indicate rotational barriers (e.g., hindered aldehyde rotation), which XRD static models may miss .
- Error sources : Check for twinning in XRD data (common in pyrazole derivatives) using PLATON’s TWINABS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
